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Compound of Interest

Stannane, trimethyl(4-
Compound Name:

methylphenyl)-
CAS No.: 937-12-2
Cat. No.: B8566121

Get Quote

Abstract & Core Directive

This guide details the operational protocols for utilizing Trimethyl(4-methylphenyl)stannane
(also known as trimethyl(p-tolyl)stannane; CAS 934-56-5) in Copper(l)-mediated cross-coupling
reactions. While traditional Stille couplings rely on Palladium, the inclusion of stoichiometric or
catalytic Copper(l)—specifically Copper(l) thiophene-2-carboxylate (CuTC)—unlocks unique
reactivity profiles.

This note focuses on two high-value transformations for drug discovery:

¢ The Liebeskind-Srogl Cross-Coupling: Synthesis of aryl ketones from thioesters under
neutral conditions.

¢ Oxidative C—S Coupling: Ligand-free synthesis of aryl thioethers.

Key Technical Insight: The primary role of Copper(l) in these systems is to facilitate a rapid,
irreversible transmetallation from Tin (Sn) to Copper (Cu), generating a transient, highly
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reactive organocopper species that engages in coupling steps where organostannanes alone

are inert.
Reagent Profile: Trimethyl(4-methylphenyl)stannane
Property Specification
IUPAC Name Trimethyl(4-methylphenyl)stannane
Common Name Trimethyl(p-tolyl)stannane
CAS Number 934-56-5
Molecular Weight 254.94 g/mol
Appearance Colorless to pale yellow liquid
- Air-stable, but moisture-sensitive over long
Stability )
periods.
o High. Organotins are neurotoxic. Handle in a
Toxicity
fume hood.
Role Nucleophilic source of the p-tolyl moiety.

Mechanistic Insight: The "Copper Effect"

In standard Pd-catalyzed Stille couplings, the transmetallation from Sn to Pd is often the rate-
determining step (RDS). Copper(l) salts accelerate this by acting as a "shuttle.”

e Sn

Cu Transmetallation: The organostannane reacts with Cu(l) (e.g., CuTC) to form an
organocopper intermediate (Tol-Cu) and a stannyl-carboxylate byproduct.

o Coupling: The resulting Tol-Cu species is significantly more nucleophilic than the parent
stannane, allowing it to undergo transmetallation to Palladium (in Liebeskind-Srogl) or direct
oxidative coupling (in C-S bond formation).

Visualization: The Dual-Metal Catalytic Cycle
(Liebeskind-Srogl)[1]
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Figure 1: The synergistic role of CuTC in facilitating transmetallation during ketone synthesis.

Protocol 1: Liebeskind-Srogl Ketone Synthesis

Application: Synthesis of unsymmetrical ketones from thioesters. Why this method? Unlike
Suzuki or Grignard reactions, this proceeds under neutral conditions (no base required),
preserving sensitive functional groups like epoxides, esters, or base-labile protecting groups.

Materials

o Substrate: Thioester (1.0 equiv) [e.g., S-phenyl 4-methoxybenzothioate]
» Reagent: Trimethyl(4-methylphenyl)stannane (1.1 — 1.2 equiv)
o Catalyst: Pd(PPh

)

(5 mol%) or Pd
(dba)
| TFP (Tris-2-furylphosphine)

¢ Mediator: CuTC (Copper(l) thiophene-2-carboxylate) (1.2 — 1.5 equiv)
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Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure

Setup: Flame-dry a 10 mL Schlenk tube or microwave vial and cool under Argon.

Charging: Add the thioester (1.0 mmol), CuTC (1.5 mmol, 286 mg), and Pd(PPh

)

(0.05 mmol, 58 mg).

Solvation: Add anhydrous THF (10 mL). The solution typically turns a dark orange/brown.
Addition: Add Trimethyl(4-methylphenyl)stannane (1.2 mmol, ~305 mg/265 pL) via syringe.
Reaction: Stir at 45-50 °C for 12—-18 hours.

o Note: Reaction progress can be monitored by TLC. The disappearance of the thioester is
the primary indicator.

Quench: Dilute with Diethyl Ether (30 mL) and add saturated NH

Cl solution (10 mL).

Workup: Filter the biphasic mixture through a pad of Celite to remove copper residues.
Separate layers. Extract aqueous layer with Ether (2x).

Purification: See Section 6 for Tin removal (Critical Step).

Protocol 2: Ligand-Free Cu-Mediated Thioether
Synthesis

Application: Synthesis of aryl thioethers (C-S bond formation).[1][2] Why this method? Direct

coupling of stannanes with sulfonyl chlorides or disulfides without Palladium.

Materials

Electrophile: Benzenesulfonyl chloride (1.0 equiv)
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Reagent: Trimethyl(4-methylphenyl)stannane (1.2 equiv)

Mediator: Cul (10 mol%) or CuTC (1.0 equiv for faster rates)

Additive: Na

CO

(2.0 equiv)

Solvent: DMF or DMSO (100 °C)
Procedure
o Combine benzenesulfonyl chloride (1.0 mmol), Na

CO
(2.0 mmol), and Cul (0.1 mmol) in a reaction vial.
e Add DMF (5 mL) and Trimethyl(4-methylphenyl)stannane (1.2 mmol).

e Heat to 100 °C for 4 hours.

o Mechanism: The sulfonyl chloride is reduced in situ to a thiolate/sulfinate species which
couples with the organocopper intermediate generated from the stannane.

Workup: Dilute with water, extract with EtOAc. Proceed to Tin removal.[3]

Critical Protocol: Removal of Organotin Residues

The "Trustworthiness" Pillar: Stille couplings are notorious for toxic trimethyltin byproducts that
streak on chromatography columns and contaminate biological assays. Simple evaporation is
insufficient.

Method A: The Potassium Fluoride (KF) / Silica Gel
Method

This method converts soluble organotin halides into insoluble polymeric tin fluorides.
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Step Action

Rationale

1 Prepare Slurry

Dissolve crude reaction oil in
Et

O or EtOAc.

2 Add KF

Add a solution of saturated
aqueous KF (10 mL per mmol
Sn).

3 Precipitate

Stir vigorously for 2 hours. A

white polymeric solid (Me
SnF)

will form.

4 Filtration

Filter through a pad of Silica
Gel mixed with anhydrous K

CO

(9:1 wiw).

5 Result

The filtrate contains the
product; the toxic tin remains

on the filter cake.

Visualization: Purification Workflow
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Figure 2: Validated workflow for the removal of trimethyltin residues.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

CuTC is air-sensitive. Ensure it
No Reaction (Start Material ) is a brick-red/brown solid, not
Inactive CuTC - .
Recovers) green (oxidized). Store in a

glovebox or desiccator.

Excess Cu(ll) or oxygen
Homocoupling (Biaryl o ) o presence. Degas solvents
) Oxidative Dimerization )
formation) thoroughly. Use strictly 1.05

equiv of Stannane.

Switch solvent to NMP or add
CsF (2.0 equiv) to activate the

Slow Conversion Poor Transmetallation )
stannane via hypervalent
silicate formation.
The p-tolyl-Sn bond is labile to
Protodestannylation Moisture acid/moisture. Ensure reagents
are dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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